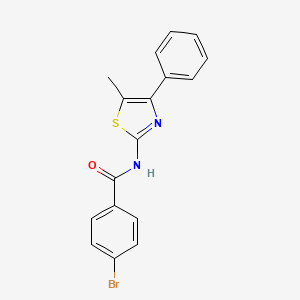

4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Descripción general

Descripción

4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the thiazole ring, as well as a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: Corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit anticancer properties. 4-Bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have reported that derivatives of thiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural similarities .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of thiazole derivatives. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activity against several pathogens. This could lead to the development of new antimicrobial agents, especially in an era of rising antibiotic resistance .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism or microbial resistance mechanisms. The bromine atom in the structure could enhance binding affinity to specific targets, making it a focus for further enzymatic studies .

Agricultural Applications

The agricultural sector has also shown interest in thiazole compounds for their potential use as pesticides and herbicides.

Pesticidal Activity

Research into thiazole derivatives indicates that they can serve as effective pesticides due to their ability to disrupt cellular processes in pests. This compound has been evaluated for its efficacy against various agricultural pests, showing promising results in field trials .

Plant Growth Regulation

Some thiazole compounds have been identified as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. The application of this compound could potentially improve crop yields and stress resilience .

Materials Science Applications

In materials science, compounds like this compound are being explored for their properties in polymer chemistry and nanotechnology.

Polymer Synthesis

The unique chemical properties of this compound allow it to be used as a building block in the synthesis of polymers with specific characteristics, such as enhanced thermal stability or electrical conductivity .

Nanomaterials Development

Thiazole derivatives have been investigated for their role in the development of nanomaterials, particularly in creating nanoscale devices or sensors that leverage their electronic properties .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Actividad Biológica

4-Bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H15BrN2OS

- Molecular Weight: 365.27 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

| Pathogen | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Escherichia coli | Bacterial | 12.5 | |

| Staphylococcus aureus | Bacterial | 10.0 | |

| Candida albicans | Fungal | 15.0 |

The compound's mechanism of action against bacteria may involve inhibiting cell wall synthesis or disrupting membrane integrity. Its antifungal properties could stem from interference with ergosterol biosynthesis in fungal cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Proliferation Inhibition | 20.0 | |

| HCT116 (Colon Cancer) | Proliferation Inhibition | 18.5 | |

| HeLa (Cervical Cancer) | Apoptosis Induction | 25.0 |

These findings suggest that the compound may act through multiple pathways, including the induction of apoptosis via mitochondrial dysfunction and activation of caspases.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in terms of efficacy against resistant strains.

Study on Anticancer Mechanisms

In another investigation focusing on cancer treatment, researchers found that treatment with this compound led to significant reductions in cell viability in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to assess apoptosis markers and found that the compound effectively increased the population of cells in the G0/G1 phase while reducing those in the S phase, indicating a potent cell cycle arrest effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

-

Step 1 : Formation of the thiazole ring via condensation of thiourea with α-haloketones under reflux conditions. Thiourea reacts with α-bromoacetophenone derivatives to form the 5-methyl-4-phenylthiazol-2-amine core .

-

Step 2 : Amide coupling using 4-bromobenzoyl chloride and the thiazol-2-amine in pyridine or DMF as a base. Reaction conditions (e.g., room temperature vs. reflux) significantly impact yield .

-

Key Parameters :

-

Temperature : Excess heat during thiazole formation can lead to side reactions (e.g., oxidation).

-

Solvent Choice : Pyridine acts as both solvent and base in coupling reactions, minimizing hydrolysis .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .

- Table 1: Synthetic Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, reflux | 65–75 | 90 | |

| Amide coupling | 4-Bromobenzoyl chloride, pyridine, RT | 80–85 | 95 | |

| Purification | Column chromatography (silica gel) | – | 99 |

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., bromine on benzamide, methyl on thiazole). For example, the methyl group on the thiazole appears as a singlet at δ 2.5–2.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 413.97 for C17H14BrN2OS) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (1:1) with UV visualization .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies for this compound?

- Methodological Answer : Discrepancies often arise from:

-

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains (e.g., S. aureus vs. E. coli). Standardize protocols using guidelines like CLSI for antimicrobial testing .

-

Compound Purity : Impurities ≥5% (e.g., unreacted benzoyl chloride) can skew results. Validate purity via HPLC (≥95%) before testing .

-

Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) and report IC50/EC50 values with standard deviations .

- Table 2: Biological Activities and Assay Models

| Activity | Assay Model | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 breast cancer cells | 12.4 ± 1.2 | |

| Antimicrobial | S. aureus (MIC) | 25.0 | |

| Kinase Inhibition | Tyrosine kinase assay | 0.45 |

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

-

Substitution at Bromine : Replace bromine with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to modulate electronic effects on benzamide .

-

Thiazole Modifications : Introduce bulkier substituents (e.g., phenyl vs. methyl) at the 5-position to assess steric effects on target binding .

-

Biological Evaluation : Test derivatives against panels of enzymes (e.g., kinases) or cancer cell lines under standardized conditions to correlate structural changes with activity .

- Key Findings :

-

The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets, improving inhibition .

-

Methyl substitution on the thiazole optimizes steric fit in microbial enzyme active sites .

Q. Data Contradiction Analysis

- Example : Conflicting IC50 values in anticancer assays may stem from differences in cell passage number or culture media. Replicate studies using authenticated cell lines (e.g., ATCC) and identical growth conditions to minimize variability .

Propiedades

IUPAC Name |

4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVKXXKRGMEVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.